
trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate: is an organic compound with the chemical formula C12H13ClO2. It is a colorless or light yellow liquid with an aromatic odor. This compound is primarily used in the pesticide industry as an intermediate for insecticides and fungicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of 3-chlorophenyl-substituted alkenes. One common method is the reaction of 3-chlorobenzaldehyde with diazomethane under controlled conditions to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as copper(I) iodide and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
- **Reduction
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
DNQSSHDNOZISGX-MNOVXSKESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)Cl |
SMILES canónico |
CCOC(=O)C1CC1C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



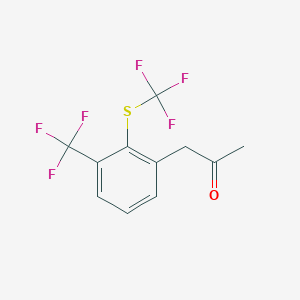
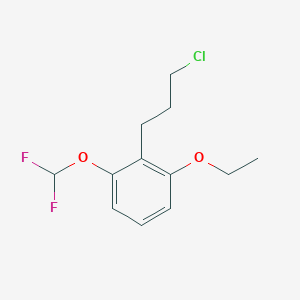
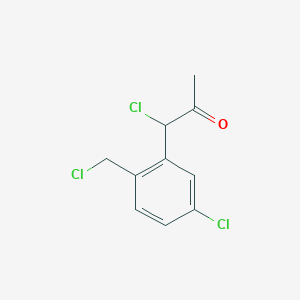
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
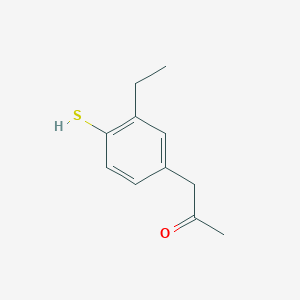
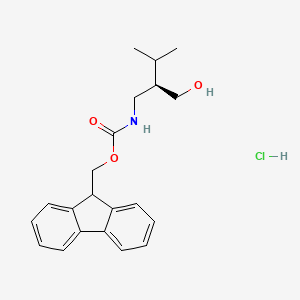
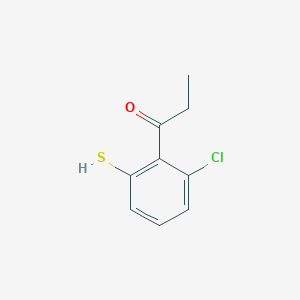
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)





